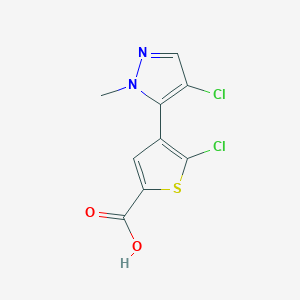
5-クロロ-4-(4-クロロ-1-メチル-1H-ピラゾール-5-イル)チオフェン-2-カルボン酸
概要
説明
5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C9H6Cl2N2O2S and its molecular weight is 277.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
この化合物は、E. coli(グラム陰性菌)、S. aureus(グラム陽性菌)、C. albicans(真菌)など、さまざまな細菌や真菌に対する抗菌活性を評価されています .
抗HIVの可能性
この化合物を含むインドール誘導体は、抗HIV剤として可能性を示しています。 分子ドッキング研究は、HIV-1に対するそれらの有効性を評価するために実施されてきました .
材料科学における応用
チオフェン誘導体は、幅広い治療特性と、医薬品化学および材料科学におけるさまざまな用途で知られています .
タバコモザイクウイルス(TMV)に対する活性
この化合物を含む一連の新しいピラゾールアミド誘導体は、TMV PCタンパク質を標的にするように設計されています。 これらの化合物は、タバコモザイクウイルスに対して活性を示しています .
化学反応性と合成
作用機序
Mode of Action
It is known that many compounds with a similar structure exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, leading to a broad range of biological effects .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
生物活性
5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid, with the molecular formula . The presence of both chloro and pyrazole moieties suggests potential interactions with biological targets, making it a candidate for further investigation in pharmacology.
In Vitro Studies
Recent studies have highlighted the anticancer properties of various pyrazole derivatives, including those similar to 5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid. For instance, compounds containing pyrazole rings have demonstrated significant cytotoxic effects against several cancer cell lines, including A549 (human lung adenocarcinoma) and HT-29 (human colorectal carcinoma) cells.
A study evaluated the cytotoxicity of several derivatives using an MTT assay, revealing that some derivatives reduced A549 cell viability significantly compared to controls. The results are summarized in Table 1:
| Compound | IC50 (µg/mL) | Cell Line | Reference |
|---|---|---|---|
| 5-Chloro derivative | 193.93 | A549 | |
| Control (Cisplatin) | 371.36 | A549 | |
| Other Pyrazole Derivatives | 208.58 - 274.60 | HT-29 |
Case Study: A specific derivative exhibited an IC50 value lower than that of standard chemotherapy agents, suggesting enhanced efficacy in targeting cancer cells while sparing normal cells.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been extensively studied. Compounds similar to 5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid were tested against multidrug-resistant strains of bacteria.
Screening Results
The following table summarizes the minimum inhibitory concentrations (MIC) against various pathogens:
| Compound | MIC (µg/mL) | Pathogen | Reference |
|---|---|---|---|
| 5-Chloro derivative | >64 | Staphylococcus aureus | |
| Other tested compounds | >64 | E. coli | |
| Standard Antibiotic (Vancomycin) | 16 | Staphylococcus aureus |
Findings: While some derivatives showed no significant antimicrobial activity against Gram-negative bacteria, they were effective against certain Gram-positive strains, indicating selective action.
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Cytotoxicity : The presence of the pyrazole moiety may interfere with cellular processes such as DNA replication or protein synthesis.
- Antimicrobial Action : Compounds may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways.
特性
IUPAC Name |
5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2S/c1-13-7(5(10)3-12-13)4-2-6(9(14)15)16-8(4)11/h2-3H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDVSQFPKDKYHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














